tert-butyl (3R)-3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate
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Overview
Description
tert-butyl (3R)-3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate: is a complex organic compound that features a piperidine ring substituted with a pyrazole ring and a boronate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3R)-3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.
Introduction of the Pyrazole Ring: The pyrazole ring is often introduced via cyclization reactions involving hydrazines and 1,3-diketones.
Boronate Ester Formation: The boronate ester is typically formed through the reaction of boronic acids with diols, such as pinacol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the boronate ester moiety, leading to the formation of boronic acids.
Reduction: Reduction reactions can target the pyrazole ring or the piperidine ring, depending on the reagents and conditions used.
Substitution: The compound can participate in substitution reactions, especially at the pyrazole ring, where various substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve halogenating agents, nucleophiles, or electrophiles, depending on the desired product.
Major Products
Oxidation: Boronic acids and other oxidized derivatives.
Reduction: Reduced forms of the pyrazole or piperidine rings.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl (3R)-3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its boronate ester moiety makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as a pharmacophore in drug design. The presence of the piperidine and pyrazole rings suggests potential activity in modulating biological targets, such as enzymes or receptors.
Industry
In industry, the compound may be used in the development of advanced materials, including polymers and coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of tert-butyl (3R)-3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The boronate ester moiety can also participate in reversible covalent interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
tert-butyl (3R)-3-[4-(phenyl)-1H-pyrazol-1-yl]piperidine-1-carboxylate: Similar structure but lacks the boronate ester moiety.
tert-butyl (3R)-3-[4-(methyl)-1H-pyrazol-1-yl]piperidine-1-carboxylate: Similar structure but with a methyl group instead of the boronate ester.
Uniqueness
The presence of the boronate ester moiety in tert-butyl (3R)-3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate makes it unique compared to other similar compounds
Properties
Molecular Formula |
C19H32BN3O4 |
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Molecular Weight |
377.3 g/mol |
IUPAC Name |
tert-butyl (3R)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate |
InChI |
InChI=1S/C19H32BN3O4/c1-17(2,3)25-16(24)22-10-8-9-15(13-22)23-12-14(11-21-23)20-26-18(4,5)19(6,7)27-20/h11-12,15H,8-10,13H2,1-7H3/t15-/m1/s1 |
InChI Key |
UEKDWYQGXIOIJE-OAHLLOKOSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)[C@@H]3CCCN(C3)C(=O)OC(C)(C)C |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3CCCN(C3)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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